3-(Trimethylsilyl)phenol

Acid-Base Chemistry Physical Organic Chemistry Substituent Effects

3-(Trimethylsilyl)phenol (CAS 17881-95-7), also known as m-trimethylsilylphenol, is an organosilicon compound comprising a phenol ring substituted with a trimethylsilyl group at the meta position. As a meta-substituted aryl silane, it serves as a key intermediate in organic synthesis, particularly as a phenol protecting group and as a precursor for silicon-containing novolak resins used in advanced photoresist applications.

Molecular Formula C9H14OSi
Molecular Weight 166.29 g/mol
CAS No. 17881-95-7
Cat. No. B1583874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)phenol
CAS17881-95-7
Molecular FormulaC9H14OSi
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC(=C1)O
InChIInChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3
InChIKeyZZSAAXNTJKNMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trimethylsilyl)phenol (CAS 17881-95-7): Core Properties and Sourcing Baseline for Meta-Substituted Silicon Phenols


3-(Trimethylsilyl)phenol (CAS 17881-95-7), also known as m-trimethylsilylphenol, is an organosilicon compound comprising a phenol ring substituted with a trimethylsilyl group at the meta position. As a meta-substituted aryl silane, it serves as a key intermediate in organic synthesis, particularly as a phenol protecting group and as a precursor for silicon-containing novolak resins used in advanced photoresist applications [1]. Unlike its ortho- and para-isomers, the meta-substitution pattern confers distinct electronic properties, specifically a dominant electron-releasing inductive effect with limited conjugation, which influences its reactivity and physical-chemical behavior [2].

3-(Trimethylsilyl)phenol (CAS 17881-95-7): Why Regioisomers and Generic Silylating Agents Are Not Direct Substitutes


The three regioisomers of trimethylsilylphenol (ortho, meta, para) exhibit markedly different physicochemical and electronic properties, making them non-interchangeable in synthetic and industrial applications. Substitution at the meta position results in a distinct Hammett sigma value and pKa, directly influencing reaction outcomes in electrophilic substitutions and polymerization processes [1]. Furthermore, using generic silylating agents like trimethylsilyl chloride (TMSCl) cannot replicate the regiospecificity and material performance achieved with the pre-formed meta-substituted phenol, particularly in applications requiring precise silicon placement such as oxygen plasma-resistant photoresists [2]. The specific quantitative evidence below validates these critical differentiation points.

3-(Trimethylsilyl)phenol (CAS 17881-95-7): Quantitative Differentiation Against Closest Analogs


3-(Trimethylsilyl)phenol: Acid Dissociation Constant (pKa) Differentiation from Ortho and Para Isomers

The acid dissociation constant (pKa) of 3-(Trimethylsilyl)phenol is 10.15 ± 0.10 (predicted), which is significantly higher than its ortho- and para-regioisomers, indicating a weaker acidity. This difference arises from the meta-trimethylsilyl group's dominant electron-releasing inductive effect and its inability to participate in resonance stabilization of the phenoxide anion . In contrast, the para-isomer (pKa 9.51 ± 0.13) and ortho-isomer (pKa 9.55) exhibit stronger acidity due to different electronic interactions .

Acid-Base Chemistry Physical Organic Chemistry Substituent Effects

3-(Trimethylsilyl)phenol: Boiling Point and Volatility Profile Comparison with Regioisomers

The boiling point of 3-(Trimethylsilyl)phenol at atmospheric pressure (760 mmHg) is 216.6 °C . This places it between the ortho-isomer (213.2 ± 23.0 °C) [1] and the para-isomer (230.7 ± 23.0 °C) , providing a distinct thermal profile that can influence purification strategies and application suitability.

Physical Properties Separation Science Thermal Stability

3-(Trimethylsilyl)phenol: Density Differentiation as a Quality Control and Formulation Metric

The reported density of 3-(Trimethylsilyl)phenol is 0.96 g/mL or 0.977 g/cm³ . In comparison, the ortho-isomer has a predicted density of 1.0 ± 0.1 g/cm³ [1], and the para-isomer has a predicted density of 0.96 ± 0.1 g/cm³ . While the values for meta and para are similar, the difference from the ortho-isomer is notable and can be used as a simple physical constant for identity verification and purity assessment.

Formulation Science Quality Control Physical Chemistry

3-(Trimethylsilyl)phenol: Demonstrated O2 RIE Etch Rate for Advanced Photoresist Applications

In a two-layer photoresist system, a novolak resin synthesized from m-trimethylsilylphenol (70 mole %) and m-cresol (30 mole %) exhibited an oxygen reactive ion etching (O2 RIE) rate of 450 Å/min for the top imaging layer, compared to 1360 Å/min for the underlying planarization layer [1]. This 3x difference in etch rate is directly attributable to the silicon content introduced by the m-trimethylsilylphenol monomer, which forms a protective silicon oxide layer upon plasma exposure.

Microelectronics Photolithography Materials Science

3-(Trimethylsilyl)phenol (CAS 17881-95-7): High-Impact Application Scenarios Based on Differentiated Evidence


Synthesis of Silicon-Containing Novolak Resins for Bilayer Photoresists

The 3x difference in O2 RIE etch rate between silicon-containing and non-silicon layers [1] makes 3-(Trimethylsilyl)phenol an essential monomer for crafting high-resolution bilayer photoresists. This application is critical in semiconductor fabrication for achieving sub-micron pattern transfer with simplified process flows.

Regiospecific Halogenation and Radiochemical Labeling of Aromatic Rings

The meta-trimethylsilyl group serves as a regiospecific leaving group for ipso-substitution by bromine, iodine, and their radioisotopes [2]. This enables the precise introduction of halogens or radionuclides into the meta-position of phenols, a capability not readily achievable with ortho- or para-isomers or via direct electrophilic substitution. This is valuable for synthesizing radiopharmaceutical precursors and complex organic intermediates.

Selective Deprotection in Multi-Step Organic Synthesis

The distinct pKa and electronic profile of 3-(Trimethylsilyl)phenol (pKa 10.15) compared to other protected phenols allows for selective deprotection under specific basic or nucleophilic conditions. Its weaker acidity and inductive electron donation make it less susceptible to premature cleavage, providing synthetic chemists with greater control over orthogonal protecting group strategies in complex molecule construction.

Purification and Quality Control via Physical Property Benchmarking

The specific boiling point (216.6 °C) and density (0.96 g/mL) of 3-(Trimethylsilyl)phenol serve as critical benchmarks for fractional distillation and incoming quality control. These metrics enable laboratories to verify isomer identity and purity, ensuring that the correct meta-isomer is used in sensitive applications and preventing costly errors from regioisomer contamination.

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